molecular formula C9H14O2 B14725841 Ethyl 2,4-dimethylpenta-2,3-dienoate CAS No. 5717-30-6

Ethyl 2,4-dimethylpenta-2,3-dienoate

Cat. No.: B14725841
CAS No.: 5717-30-6
M. Wt: 154.21 g/mol
InChI Key: PSUNIQHHYJVAHO-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethylpenta-2,3-dienoate is an organic compound with the molecular formula C9H14O2 It belongs to the class of allenes, which are characterized by having two cumulated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethylpenta-2,3-dienoate can be synthesized through the reaction of 2,4-dimethylpenta-2,3-diene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethylpenta-2,3-dienoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as alcohols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced alkanes, and various ester derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2,4-dimethylpenta-2,3-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethylpenta-2,3-dienoate involves its ability to participate in various chemical reactions due to the presence of cumulated double bonds. These double bonds make the compound highly reactive, allowing it to undergo addition reactions with a variety of electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .

Comparison with Similar Compounds

Ethyl 2,4-dimethylpenta-2,3-dienoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the allene structure with an ester group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

5717-30-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-5-11-9(10)8(4)6-7(2)3/h5H2,1-4H3

InChI Key

PSUNIQHHYJVAHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=C(C)C)C

Origin of Product

United States

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